![molecular formula C16H24N2O4S B4848845 N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4848845.png)
N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Description
Synthesis Analysis
The synthesis of compounds similar to N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide involves multi-step chemical reactions, utilizing various starting materials and reagents to achieve the desired product. A common approach for synthesizing such compounds includes the use of morpholine or morpholino groups, which are introduced into the molecule through reactions with appropriate sulfonamide or phenylpropanamide derivatives. For instance, compounds have been synthesized by reacting substituted anilines with chlorobutanoyl chloride in aqueous basic medium, followed by coupling with piperazine derivatives in polar aprotic medium (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and phenyl groups is characterized using techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the stereochemistry of the active isomers. For example, X-ray crystallography has been used to determine the crystal structure of similar compounds, confirming their molecular geometry and establishing the relationship between structure and activity (Bai et al., 2012).
properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-N-propan-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)17-16(19)8-5-14-3-6-15(7-4-14)23(20,21)18-9-11-22-12-10-18/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAVCXDLTKUGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-(propan-2-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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